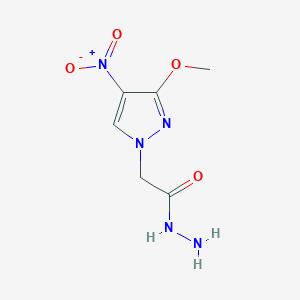
2-Ethylsulfanyl-N-(2,2,2-trifluoroethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethylsulfanyl-N-(2,2,2-trifluoroethyl)benzamide, also known as TFB, is a chemical compound that has been extensively studied for its potential applications in scientific research. TFB is a member of the benzamide class of compounds and is characterized by its trifluoroethyl group and ethylsulfanyl substituent.
作用機序
The mechanism of action of 2-Ethylsulfanyl-N-(2,2,2-trifluoroethyl)benzamide involves its interaction with GABA-A and NMDA receptors. 2-Ethylsulfanyl-N-(2,2,2-trifluoroethyl)benzamide binds to the benzodiazepine site on GABA-A receptors, resulting in an increase in the activity of these receptors. This leads to an increase in the inhibitory tone in the brain, resulting in a reduction in neuronal excitability. 2-Ethylsulfanyl-N-(2,2,2-trifluoroethyl)benzamide also enhances the activity of NMDA receptors, which play a crucial role in synaptic plasticity and learning and memory processes.
Biochemical and Physiological Effects:
2-Ethylsulfanyl-N-(2,2,2-trifluoroethyl)benzamide has been shown to have a number of biochemical and physiological effects. 2-Ethylsulfanyl-N-(2,2,2-trifluoroethyl)benzamide has been shown to reduce anxiety and depression-like behaviors in animal models, suggesting its potential use as an anxiolytic and antidepressant. 2-Ethylsulfanyl-N-(2,2,2-trifluoroethyl)benzamide has also been shown to have anticonvulsant properties, making it a potential candidate for the treatment of epilepsy. Additionally, 2-Ethylsulfanyl-N-(2,2,2-trifluoroethyl)benzamide has been shown to enhance cognitive function and memory retention in animal models.
実験室実験の利点と制限
One of the major advantages of 2-Ethylsulfanyl-N-(2,2,2-trifluoroethyl)benzamide is its high selectivity for GABA-A and NMDA receptors, making it a useful tool for studying the role of these receptors in various physiological and pathological processes. 2-Ethylsulfanyl-N-(2,2,2-trifluoroethyl)benzamide is also relatively stable and easy to synthesize, making it readily available for research purposes. However, one of the limitations of 2-Ethylsulfanyl-N-(2,2,2-trifluoroethyl)benzamide is its potential toxicity and side effects, which need to be carefully monitored in experimental studies.
将来の方向性
There are a number of potential future directions for research on 2-Ethylsulfanyl-N-(2,2,2-trifluoroethyl)benzamide. One area of interest is the development of 2-Ethylsulfanyl-N-(2,2,2-trifluoroethyl)benzamide-based drugs for the treatment of neurological disorders such as epilepsy, anxiety, and depression. Another area of interest is the study of the role of 2-Ethylsulfanyl-N-(2,2,2-trifluoroethyl)benzamide in synaptic plasticity and learning and memory processes. Additionally, further research is needed to fully understand the potential side effects and toxicity of 2-Ethylsulfanyl-N-(2,2,2-trifluoroethyl)benzamide, as well as its potential interactions with other drugs and compounds.
合成法
The synthesis of 2-Ethylsulfanyl-N-(2,2,2-trifluoroethyl)benzamide involves the reaction of 2-mercaptoethylamine with 2,2,2-trifluoroacetyl chloride in the presence of a base. This reaction results in the formation of 2-(2,2,2-trifluoroethylthio)ethylamine, which is then reacted with 2-chlorobenzoyl chloride to yield 2-Ethylsulfanyl-N-(2,2,2-trifluoroethyl)benzamide. The synthesis method of 2-Ethylsulfanyl-N-(2,2,2-trifluoroethyl)benzamide has been extensively studied and optimized, resulting in high yields and purity.
科学的研究の応用
2-Ethylsulfanyl-N-(2,2,2-trifluoroethyl)benzamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. 2-Ethylsulfanyl-N-(2,2,2-trifluoroethyl)benzamide has been shown to modulate the activity of GABA-A receptors, which play a crucial role in regulating neuronal excitability. 2-Ethylsulfanyl-N-(2,2,2-trifluoroethyl)benzamide has also been shown to enhance the activity of NMDA receptors, which are involved in learning and memory processes. These properties make 2-Ethylsulfanyl-N-(2,2,2-trifluoroethyl)benzamide a potential candidate for the treatment of neurological disorders such as epilepsy, anxiety, and depression.
特性
IUPAC Name |
2-ethylsulfanyl-N-(2,2,2-trifluoroethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NOS/c1-2-17-9-6-4-3-5-8(9)10(16)15-7-11(12,13)14/h3-6H,2,7H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGYFXOMXQAMYHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(ethylsulfanyl)-N-(2,2,2-trifluoroethyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-Benzyl-3-methyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B2579123.png)
![2-{3-[(1-acetyl-5-bromo-2-methyl-2,3-dihydro-1H-indol-6-yl)sulfonyl]propanoyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2579124.png)

![3-(2-methoxyethyl)-1,7-dimethyl-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2579127.png)
![9-(4-ethoxyphenyl)-3-ethyl-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2579128.png)


![But-3-ynyl 3-[(2-chloroacetyl)amino]-3-(2,4-difluorophenyl)propanoate](/img/structure/B2579134.png)



![2-{[6-(4-chlorobenzyl)-1-ethyl-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N~1~-isopropylacetamide](/img/structure/B2579141.png)
![(E)-N'-[4-cyano-1-(4-methoxyphenyl)-1H-pyrazol-5-yl]-N,N-dimethylmethanimidamide](/img/structure/B2579142.png)
![1-(1-(3-phenylpropyl)-1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B2579143.png)